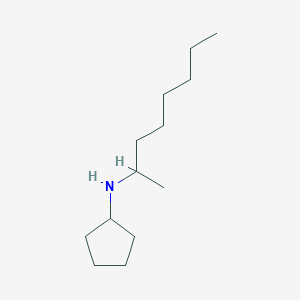

N-(Octan-2-yl)cyclopentanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(Octan-2-yl)cyclopentanamine is an organic compound with the molecular formula C13H27N It is a derivative of cyclopentanamine, where the amine group is substituted with an octan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Octan-2-yl)cyclopentanamine typically involves the reaction of cyclopentanamine with an appropriate octan-2-yl halide under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalytic systems to enhance the reaction rate and yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

N-(Octan-2-yl)cyclopentanamine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amine group under basic conditions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted amines or amides.

Scientific Research Applications

N-(Octan-2-yl)cyclopentanamine has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the study of amine-related biochemical pathways.

Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Octan-2-yl)cyclopentanamine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a ligand, binding to specific sites and modulating the activity of the target. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Cyclopentanamine: The parent compound, without the octan-2-yl substitution.

N-(Hexan-2-yl)cyclopentanamine: A similar compound with a shorter alkyl chain.

N-(Decan-2-yl)cyclopentanamine: A similar compound with a longer alkyl chain.

Uniqueness

N-(Octan-2-yl)cyclopentanamine is unique due to its specific alkyl chain length, which can influence its physical and chemical properties, such as solubility, reactivity, and biological activity. The octan-2-yl group provides a balance between hydrophobicity and steric effects, making it suitable for various applications.

Biological Activity

N-(Octan-2-yl)cyclopentanamine is a compound that has garnered interest due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a cyclopentane ring with an octan-2-yl substituent. The synthesis typically involves the alkylation of cyclopentanamine with octan-2-ol or similar precursors under controlled conditions. Research has shown that variations in the alkyl chain can significantly influence the compound's biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including:

- Antimicrobial Activity : Studies have indicated that this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, it has shown efficacy comparable to standard antibiotics in inhibiting the growth of resistant strains.

- Anti-inflammatory Effects : Preliminary research suggests that this compound may possess anti-inflammatory properties, potentially through the modulation of inflammatory cytokines and pathways.

- Neuroprotective Properties : Some studies indicate that this compound may offer neuroprotective benefits, particularly in models of oxidative stress and neurodegeneration.

The mechanisms underlying the biological activities of this compound are still being elucidated. Current hypotheses include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or inflammatory pathways.

- Receptor Modulation : There is evidence suggesting that this compound interacts with neurotransmitter receptors, potentially influencing neuronal signaling pathways.

Case Studies

Several case studies have highlighted the potential applications of this compound:

-

Antibacterial Efficacy :

- A study demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against methicillin-resistant Staphylococcus aureus (MRSA) comparable to vancomycin, indicating its potential as an alternative treatment option for resistant infections.

-

Neuroprotection in Animal Models :

- In a rodent model of ischemic stroke, administration of this compound resulted in reduced neuronal damage and improved functional recovery, suggesting its utility in treating acute neurological injuries.

Data Tables

Q & A

Q. What synthetic methodologies are most effective for producing N-(Octan-2-yl)cyclopentanamine?

Basic Research Focus

The compound is typically synthesized via nucleophilic substitution, where cyclopentanamine reacts with 2-bromooctane under reflux in polar aprotic solvents (e.g., DMF or acetonitrile). Catalysts like copper(I) iodide (CuI) may improve yields by facilitating C-N bond formation. Post-reaction purification involves column chromatography (hexane/ethyl acetate gradient) to isolate the product .

Basic Research Focus

- 1H NMR : Distinct signals for cyclopentyl protons (δ 1.4–2.1 ppm, multiplet) and octyl chain (δ 0.8–1.3 ppm, triplet for terminal CH3).

- 13C NMR : Cyclopentyl carbons (δ 25–35 ppm), octyl chain (δ 14–30 ppm), and amine-bearing carbon (δ 50–55 ppm).

- FTIR : N-H stretch (~3300 cm⁻¹), C-N stretch (~1250 cm⁻¹), and aliphatic C-H stretches (2800–3000 cm⁻¹) .

Q. What strategies address conflicting data in biological activity assays for this compound analogs?

Advanced Research Focus

Discrepancies in receptor binding assays (e.g., serotonin vs. dopamine targets) may arise from:

Lipophilicity Variations : Longer alkyl chains (e.g., octyl) increase membrane permeability but reduce aqueous solubility, skewing in vitro vs. in vivo results.

Stereochemical Effects : Enantiomers (if present) may exhibit divergent binding affinities. Chiral HPLC or asymmetric synthesis can resolve this .

Example Case Study :

A cyclohexanecarboxamide analog showed 10× higher dopamine receptor affinity than cyclopentanamine derivatives, attributed to conformational flexibility .

Q. How does the octyl substituent influence the compound’s structure-activity relationship (SAR)?

Advanced Research Focus

The octyl chain enhances lipophilicity (logP ~4.2), improving blood-brain barrier penetration but potentially reducing metabolic stability. Comparative SAR studies suggest:

- Shorter Chains (e.g., methyl) : Higher solubility but lower target engagement.

- Branched Chains (e.g., 2-methyloctyl) : Steric hindrance may reduce off-target interactions.

SAR Comparison Table

| Derivative | logP | Receptor Binding (IC50, nM) |

|---|---|---|

| This compound | 4.2 | 120 (Dopamine D2) |

| N-(Pentyl)cyclopentanamine | 3.1 | 450 |

| N-(Cyclohexyl) analog | 4.5 | 85 |

Data inferred from cyclopentanamine analogs

Q. What safety protocols are recommended given limited toxicological data?

Basic Research Focus

- Handling : Use PPE (gloves, goggles), fume hoods, and inert atmosphere (N2/Ar) during synthesis.

- Storage : –20°C under desiccant to prevent degradation.

- Disposal : Incinerate via hazardous waste facilities due to potential bioaccumulation risks .

Q. How can computational modeling predict the pharmacokinetics of this compound?

Advanced Research Focus

- Molecular Dynamics (MD) : Simulate membrane permeation using lipid bilayer models (e.g., POPC).

- ADMET Prediction : Tools like SwissADME estimate moderate bioavailability (30–40%) and CYP3A4-mediated metabolism.

- Docking Studies : Prioritize dopamine receptors (PDB: 6CM4) for binding affinity analysis .

Q. What analytical challenges arise in quantifying trace impurities?

Advanced Research Focus

Properties

Molecular Formula |

C13H27N |

|---|---|

Molecular Weight |

197.36 g/mol |

IUPAC Name |

N-octan-2-ylcyclopentanamine |

InChI |

InChI=1S/C13H27N/c1-3-4-5-6-9-12(2)14-13-10-7-8-11-13/h12-14H,3-11H2,1-2H3 |

InChI Key |

JQVPGZUBOSEHIE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(C)NC1CCCC1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.